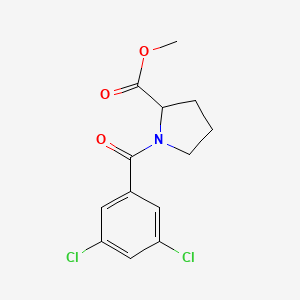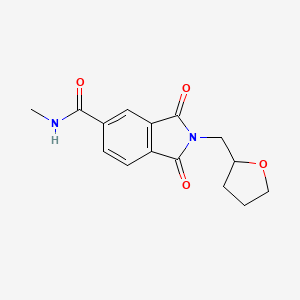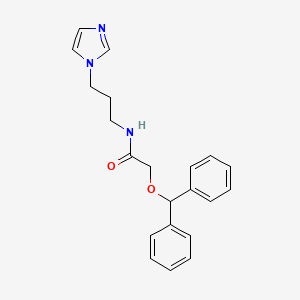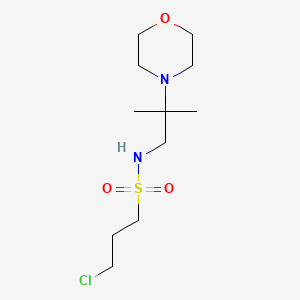
Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate, also known as MDBP, is a synthetic compound that has been used in scientific research for many years. MDBP is a pyrrolidine derivative that belongs to the class of psychoactive substances known as cathinones. Cathinones are a group of synthetic compounds that are structurally similar to amphetamines and have stimulant effects on the central nervous system.
作用机制
The mechanism of action of Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate is not fully understood, but it is thought to involve the release of dopamine and serotonin in the brain. Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate may also inhibit the reuptake of these neurotransmitters, leading to increased levels in the brain.
Biochemical and Physiological Effects:
Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate has been shown to have a number of biochemical and physiological effects. Studies have shown that Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate can increase heart rate and blood pressure, as well as cause hyperthermia. Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate has also been shown to increase locomotor activity in animals.
实验室实验的优点和局限性
One advantage of using Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate in lab experiments is that it is a synthetic compound that can be easily synthesized in the lab. This allows researchers to have a consistent and reliable source of the compound for their experiments. However, one limitation of using Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate in lab experiments is that its effects on the central nervous system are not fully understood, and more research is needed to fully understand its mechanism of action and potential side effects.
未来方向
There are a number of future directions for research on Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate. One area of research could be to investigate its potential as a treatment for neurological disorders, such as Parkinson's disease. Another area of research could be to investigate its effects on the immune system, as some studies have suggested that cathinones may have immunomodulatory effects. Additionally, more research is needed to fully understand the potential side effects of Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate and its long-term effects on the central nervous system.
合成方法
Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate can be synthesized using a variety of methods, including the reaction of 3,5-dichlorobenzoyl chloride with pyrrolidine, followed by esterification with methanol. Another method involves the reaction of 3,5-dichlorobenzoyl chloride with pyrrolidine, followed by the addition of sodium methoxide.
科学研究应用
Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate has been used in scientific research to investigate its effects on the central nervous system. Studies have shown that Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate has stimulant effects similar to those of other cathinones, such as methcathinone and mephedrone. Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate has also been shown to have effects on the dopamine and serotonin systems in the brain.
属性
IUPAC Name |
methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO3/c1-19-13(18)11-3-2-4-16(11)12(17)8-5-9(14)7-10(15)6-8/h5-7,11H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHSVJAESYTWBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[1-(ethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide](/img/structure/B7545247.png)


![N-[2-(2,6-difluoroanilino)-2-oxoethyl]-N-ethyl-2-phenyltriazole-4-carboxamide](/img/structure/B7545283.png)
![Propyl 4-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]benzoate](/img/structure/B7545288.png)
![N-[3-(azepan-1-ylsulfonyl)phenyl]pyridine-3-carboxamide](/img/structure/B7545295.png)

![2-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B7545330.png)


![3-[(2-methylphenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545350.png)